molecular formula C23H17NO2 B14580778 1H-Indole, 1-(1,3-dioxo-2,3-diphenylpropyl)- CAS No. 61579-81-5

1H-Indole, 1-(1,3-dioxo-2,3-diphenylpropyl)-

Cat. No.: B14580778
CAS No.: 61579-81-5
M. Wt: 339.4 g/mol
InChI Key: IDYMOBLMLNLHEY-UHFFFAOYSA-N
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Description

1H-Indole, 1-(1,3-dioxo-2,3-diphenylpropyl)- is a synthetic compound belonging to the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals, making them crucial in medicinal chemistry .

Preparation Methods

The synthesis of 1H-Indole, 1-(1,3-dioxo-2,3-diphenylpropyl)- involves several steps. One common method is the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions . The reaction typically involves refluxing the reactants in acetic acid and hydrochloric acid to yield the desired indole derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Indole, 1-(1,3-dioxo-2,3-diphenylpropyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indole, 1-(1,3-dioxo-2,3-diphenylpropyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Indole, 1-(1,3-dioxo-2,3-diphenylpropyl)- exerts its effects involves interaction with specific molecular targets and pathways. For instance, in cancer therapy, it induces apoptosis by disrupting tumor cell interactions with the cellular microenvironment and enhancing autoimmune responses . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1H-Indole, 1-(1,3-dioxo-2,3-diphenylpropyl)- can be compared with other indole derivatives such as:

The uniqueness of 1H-Indole, 1-(1,3-dioxo-2,3-diphenylpropyl)- lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

CAS No.

61579-81-5

Molecular Formula

C23H17NO2

Molecular Weight

339.4 g/mol

IUPAC Name

1-indol-1-yl-2,3-diphenylpropane-1,3-dione

InChI

InChI=1S/C23H17NO2/c25-22(19-12-5-2-6-13-19)21(18-10-3-1-4-11-18)23(26)24-16-15-17-9-7-8-14-20(17)24/h1-16,21H

InChI Key

IDYMOBLMLNLHEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)C(=O)N3C=CC4=CC=CC=C43

Origin of Product

United States

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